molecular formula C12H9FN4O B2445395 N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide CAS No. 2418711-50-7

N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide

カタログ番号 B2445395
CAS番号: 2418711-50-7
分子量: 244.229
InChIキー: KITPYWOVMIMXRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide (abbreviated as CPI-818) is a small molecule inhibitor that targets the enzyme Interleukin-2-inducible T-cell kinase (ITK). ITK is a member of the Tec family of non-receptor tyrosine kinases that plays a crucial role in T-cell receptor signaling and activation. CPI-818 has been shown to have potential as a therapeutic agent in the treatment of various T-cell-mediated diseases, including autoimmune disorders and certain types of cancer.

作用機序

N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide exerts its pharmacological effects by selectively inhibiting ITK, a key regulator of T-cell activation and proliferation. ITK plays a critical role in the signaling pathways that lead to the activation of T-cells, which are important immune cells that play a central role in the body's defense against pathogens and cancer cells. By inhibiting ITK, N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide can effectively suppress T-cell activation and proliferation, leading to decreased inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of ITK activity, suppression of T-cell activation and proliferation, and reduction of inflammation and tissue damage. N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.

実験室実験の利点と制限

One of the main advantages of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is its high selectivity for ITK, which allows for targeted inhibition of T-cell-mediated immune responses without affecting other immune cells or non-immune cells. Another advantage is its favorable safety profile, which makes it a promising candidate for clinical development. However, one limitation of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is its relatively low potency compared to other ITK inhibitors, which may require higher doses or longer treatment durations to achieve therapeutic effects.

将来の方向性

Several potential future directions for research on N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide include:
1. Investigating the efficacy of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors or monoclonal antibodies.
2. Exploring the potential of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide as a therapeutic agent in other T-cell-mediated diseases, such as graft-versus-host disease or multiple sclerosis.
3. Developing more potent and selective ITK inhibitors based on the structure of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide.
4. Investigating the mechanisms underlying the anti-inflammatory and tissue-protective effects of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide.
5. Conducting clinical trials to evaluate the safety and efficacy of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide in various patient populations.

合成法

The synthesis of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide involves several steps, starting with the preparation of the intermediate compound 8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with N-(1-cyanocyclopropyl)amine to yield N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide. The overall synthesis of N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents.

科学的研究の応用

N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has been the subject of several preclinical and clinical studies aimed at investigating its potential as a therapeutic agent in various T-cell-mediated diseases. In vitro studies have shown that N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide inhibits ITK activity in a dose-dependent manner, leading to decreased T-cell activation and proliferation. In vivo studies using animal models have demonstrated that N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide can effectively suppress T-cell-mediated immune responses, resulting in reduced inflammation and tissue damage.

特性

IUPAC Name

N-(1-cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c13-8-2-1-5-17-9(8)6-15-10(17)11(18)16-12(7-14)3-4-12/h1-2,5-6H,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITPYWOVMIMXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=NC=C3N2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。